Brofaromine vs. Moclobemide: In Vivo 5-HT Reuptake Inhibition
Brofaromine exhibits dual pharmacological activity, inhibiting both MAO-A and serotonin (5-HT) reuptake in vivo. In contrast, moclobemide, a closely related RIMA, lacks this property. This was demonstrated using an in vivo [³H]cyanoimipramine binding assay in rats, where moclobemide showed no activity, confirming that the effect of brofaromine is due to true inhibition of 5-HT uptake [1].
| Evidence Dimension | In vivo 5-HT uptake inhibition |
|---|---|
| Target Compound Data | Significant inhibition of [³H]cyanoimipramine binding in vivo. |
| Comparator Or Baseline | Moclobemide: No inhibition. |
| Quantified Difference | Qualitative difference in mechanism (presence vs. absence of 5-HT uptake inhibition). |
| Conditions | In vivo [³H]cyanoimipramine binding in rat brain after oral administration. |
Why This Matters
The dual mechanism of action makes brofaromine a distinct research tool for studying combined serotonergic and MAO-A effects, which is not achievable with moclobemide.
- [1] Waldmeier PC, Baumann PA, Hauser K, et al. The reversible MAO inhibitor, brofaromine, inhibits serotonin uptake in vivo. Eur J Pharmacol. 1989 Oct 10;169(2-3):197-204. View Source
